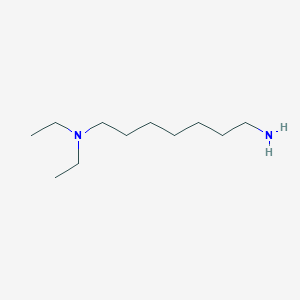

7-Diethylaminoheptylamine

Description

Contextualization within Amine Chemistry

Amines are derivatives of ammonia (B1221849) in which one or more hydrogen atoms have been replaced by an alkyl or aryl group. They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom. Diamines, possessing two such functional groups, can be composed of any combination of primary, secondary, or tertiary amines. 7-Diethylaminoheptylamine, with one primary and one tertiary amino group, is an example of an unsymmetrical diamine. The presence of two nitrogen centers with different electronic and steric environments imparts a distinct reactivity profile to the molecule.

Aliphatic diamines are a significant class of compounds used as monomers in the preparation of polymers like polyamides and polyureas, and as ligands in coordination chemistry. wikipedia.org Their utility stems from the nucleophilic nature of the nitrogen lone pair and the ability of the amino group to form hydrogen bonds.

Historical Perspectives on Functionalized Alkylamines in Synthesis

The synthesis of amines has a rich history, with foundational methods like the Hofmann alkylation, first reported by A. W. Hoffmann in 1850, providing the initial pathways to these compounds. acs.org This method involves the reaction of an amine with an alkyl halide. acs.org Over the decades, chemists have developed a vast arsenal (B13267) of techniques for the synthesis of functionalized alkylamines. Early methods often faced challenges with selectivity, particularly in achieving mono-alkylation.

The development of reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, was a significant step forward. This method offered a more controlled approach to the synthesis of a wide range of amines. The synthesis of certain aliphatic 1,2-diamines was a subject of study as early as 1949, highlighting the long-standing interest in this class of compounds. acs.org

Contemporary Significance in Organic Transformations

Modern organic synthesis has witnessed a surge in the development of sophisticated methods for amine synthesis, driven by the prevalence of the amine functional group in pharmaceuticals, agrochemicals, and materials. Transition-metal catalyzed reactions, such as hydroamination and C-H functionalization, have become powerful tools for constructing complex aliphatic amines from simple and readily available starting materials. acs.orgbeilstein-journals.org These methods offer high efficiency and selectivity, allowing for the synthesis of a diverse array of functionalized amines under mild conditions. acs.orgbeilstein-journals.org

The deaminative functionalization of alkylamines, where the C-N bond is cleaved to use the amine as a carbon source, has also emerged as a valuable strategy in building molecular complexity. researchgate.net Aliphatic diamines, including this compound, continue to be important intermediates and building blocks in these modern synthetic endeavors. lookchem.com

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the interactive data table below.

| Property | Value | Reference |

| CAS Number | 20526-69-6 | epa.gov |

| Molecular Formula | C11H26N2 | chemsrc.com |

| Molecular Weight | 186.34 g/mol | chemsrc.com |

| Boiling Point | 98 °C at 6 mmHg | chemsrc.com |

| Density | 0.843 g/cm³ | chemsrc.com |

| Melting Point | 109-110.5 °C | chemsrc.com |

| Flash Point | 106.1 °C | chemsrc.com |

Synthesis and Reactivity

While specific, detailed studies on the synthesis of this compound are not extensively documented in readily available literature, its preparation can be inferred from known synthetic routes for similar diamines. A plausible route involves the derivatization of 1,7-diaminoheptane (B1222138). chemicalbook.com

The reactivity of this compound is dictated by the presence of its two amino groups. The primary amine is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. The tertiary amine, while less reactive as a nucleophile due to steric hindrance, can act as a base or participate in reactions that involve its lone pair of electrons.

The utility of this compound as a synthetic intermediate is demonstrated in its use to prepare more complex molecules. For instance, it has been used in the synthesis of a substituted pyrido[3,2-b]quinoline derivative, where the primary amino group of this compound displaces a chlorine atom on the quinoline (B57606) ring system. prepchem.com This reaction highlights the nucleophilic character of the primary amine in an aromatic substitution reaction.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethylheptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-3-13(4-2)11-9-7-5-6-8-10-12/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJKSFGVIXXFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395343 | |

| Record name | 7-DIETHYLAMINOHEPTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20526-69-6 | |

| Record name | 7-DIETHYLAMINOHEPTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 7 Diethylaminoheptylamine

Retrosynthetic Analysis of the Heptylamine (B89852) Backbone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 7-Diethylaminoheptylamine, the primary disconnection points are the C-N bonds of the tertiary and primary amine groups.

A logical retrosynthetic approach would involve two key disconnections:

Disconnection of the Diethylamino Group: The bond between the nitrogen of the diethylamino group and the heptyl chain can be broken. This leads to a 7-aminoheptyl derivative and diethylamine (B46881) as synthons. The synthetic equivalent of the 7-aminoheptyl synthon could be a 7-haloheptanenitrile or a similar electrophilic species.

Disconnection of the Primary Amine: The primary amino group can be introduced via a variety of methods, such as the reduction of a nitrile or an azide, or through Gabriel synthesis. This disconnection points towards a 7-substituted heptane (B126788) derivative as a key intermediate.

Considering these disconnections, a primary building block for the heptylamine backbone is 1,7-diaminoheptane (B1222138), which offers a readily available and versatile starting material. Other potential precursors could include 7-bromoheptanenitrile (B124884) or 1,7-heptanediol, which can be functionalized to introduce the required amino groups.

Precursor Chemistry: Derivatization from 1,7-Diaminoheptane

The use of 1,7-diaminoheptane as a starting material provides a direct route to the target molecule, although it necessitates selective functionalization to avoid undesired side reactions, such as the formation of quaternary ammonium (B1175870) salts or bis-diethylaminoheptane.

Alkylation Strategies for Tertiary Amine Formation

The direct alkylation of 1,7-diaminoheptane with an ethylating agent, such as ethyl bromide or ethyl iodide, is a straightforward approach. However, controlling the degree of alkylation is a significant challenge. The primary amine is more nucleophilic than the secondary amine that is formed after the first alkylation, which in turn is more nucleophilic than the desired tertiary amine. This can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium salts.

To achieve selective diethylation, several strategies can be employed:

Use of a Large Excess of the Diamine: By using a significant excess of 1,7-diaminoheptane, the probability of the ethylating agent reacting with the unreacted primary amine is increased, favoring the formation of the mono-ethylated product. This, however, is not ideal for forming the desired diethylamino group.

Reductive Amination: A more controlled method involves the reductive amination of 1,7-diaminoheptane with acetaldehyde (B116499). In this two-step, one-pot reaction, the primary amine first reacts with acetaldehyde to form a Schiff base (imine), which is then reduced in situ to the corresponding ethylamine. By carefully controlling the stoichiometry of the acetaldehyde and the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride), the formation of the diethylamino group can be favored.

| Alkylation Method | Reagents | Advantages | Disadvantages |

| Direct Alkylation | Ethyl halide (e.g., C₂H₅Br) | Simple procedure | Poor selectivity, mixture of products |

| Reductive Amination | Acetaldehyde (CH₃CHO), Reducing agent (e.g., NaBH₄) | Good control over the degree of alkylation | Requires careful control of reaction conditions |

Selective Functionalization Approaches

To overcome the challenges of direct alkylation, selective functionalization strategies are often employed. This typically involves the use of protecting groups to differentiate the two primary amine groups of 1,7-diaminoheptane.

A common approach involves the following steps:

Monoprotection: One of the primary amino groups is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 1,7-diaminoheptane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to favor the formation of the mono-protected diamine.

Dialkylation: The remaining free primary amino group is then exhaustively alkylated to form the diethylamino group. This can be achieved using an excess of an ethylating agent.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for the Boc group) to reveal the primary amino group, yielding the final product, this compound.

| Step | Reagents | Purpose |

| Monoprotection | Di-tert-butyl dicarbonate (Boc₂O) | To selectively block one of the primary amine groups. |

| Dialkylation | Ethyl iodide (C₂H₅I), Base (e.g., K₂CO₃) | To introduce the two ethyl groups onto the unprotected amine. |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | To remove the protecting group and yield the final product. |

Novel Synthetic Pathways for Diethylamino Incorporation

Recent advances in organic synthesis have opened up new avenues for the efficient and selective incorporation of the diethylamino group.

Catalytic Amination Techniques

Transition-metal-catalyzed amination reactions offer a powerful and atom-economical alternative to traditional alkylation methods. For the synthesis of this compound, a potential route could involve the catalytic coupling of a 7-aminoheptanol or a related derivative with diethylamine.

For example, a ruthenium- or iridium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reaction could be employed. In this process, the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with diethylamine, with the hydrogen for the reduction being "borrowed" from the initial alcohol substrate. This method avoids the use of stoichiometric organometallic reagents or alkylating agents.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis.

A possible MCR strategy for this compound could involve a variation of the Mannich reaction or a related process. For instance, a reaction between a suitable seven-carbon aldehyde-containing substrate, diethylamine, and a source of ammonia (B1221849) or a protected amine equivalent could potentially assemble the core structure in a single step. While a direct MCR for this specific target might not be established, the principles of MCRs provide a framework for developing novel and convergent synthetic routes.

Stereochemical Control in Synthesis

Detailed, peer-reviewed methodologies for achieving stereochemical control in the synthesis of this compound are not extensively documented in publicly available scientific literature. The molecule itself does not possess a chiral center, making enantioselective and diastereoselective synthesis, as well as the use of chiral auxiliaries or catalysts, not directly applicable to the synthesis of the achiral parent compound.

Enantioselective and diastereoselective synthetic strategies are employed to control the formation of specific stereoisomers in molecules with one or more chiral centers. Since this compound is an achiral molecule, these specific synthetic approaches are not relevant to its direct preparation.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com Similarly, chiral catalysts are used to influence the stereochemistry of a reaction without being consumed. These methods are fundamental in asymmetric synthesis for producing enantiomerically pure compounds. nih.govnih.gov However, as this compound lacks stereocenters, the application of chiral auxiliaries or catalysts for its synthesis is not a relevant consideration.

Green Chemistry Principles in this compound Synthesis

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. cmu.eduresearchgate.netnih.gov While specific solvent-free methods for the synthesis of this compound have not been reported, exploring such conditions could be a key area for developing a more environmentally benign synthetic route.

Chemical Reactivity and Transformation Studies of 7 Diethylaminoheptylamine

Amination Reactions and Derivatives

The presence of two distinct amine functionalities dictates the scope of amination reactions and the potential derivatives of 7-diethylaminoheptylamine. The primary amine is the more reactive site for most amination-type reactions.

The primary amine group (-NH2) can undergo reductive amination when reacted with aldehydes or ketones in the presence of a reducing agent. masterorganicchemistry.com This is a powerful method for creating more substituted amines in a controlled manner, avoiding the over-alkylation common with direct alkylation. masterorganicchemistry.com For example, reaction with a simple aldehyde like formaldehyde, followed by reduction, would yield N1,N1-diethyl-N7,N7-dimethylheptane-1,7-diamine.

Furthermore, the primary amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. It can also react with sulfonyl chlorides to produce sulfonamides. Direct alkylation with alkyl halides is also possible, though it can be difficult to control and may lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

The tertiary amine group (-N(CH2CH3)2) is generally unreactive under typical amination conditions. However, it can undergo quaternization by reacting with an excess of a reactive alkyl halide, such as methyl iodide, to form a quaternary ammonium salt.

A summary of potential derivatives from these reactions is presented below.

| Reactant | Reaction Type | Product |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N7-alkylated derivative |

| Acyl Chloride | Acylation | N7-acyl (Amide) derivative |

| Sulfonyl Chloride | Sulfonylation | N7-sulfonyl (Sulfonamide) derivative |

| Alkyl Halide | Alkylation / Quaternization | N7-alkyl and/or N1-quaternary ammonium salt |

Metal Coordination Chemistry

This compound possesses two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand in coordination chemistry. These nitrogen atoms can act as Lewis bases, donating their electron pairs to a central metal ion, which acts as a Lewis acid. lumenlearning.com

Ligand Design and Complexation Principles

As a ligand, this compound's key feature is the long, flexible heptyl chain separating the primary and tertiary nitrogen donor atoms. This flexibility allows it to adapt to the coordination preferences of various metal ions. nih.gov However, when it acts as a chelating ligand (binding to a single metal center with both nitrogen atoms), it would form a 10-membered ring (including the metal atom). Such large chelate rings are often less stable than the more common 5- or 6-membered rings formed by ligands like ethylenediamine (B42938) due to entropic and enthalpic factors.

Alternatively, the significant distance between the donor atoms makes this compound an excellent candidate to act as a bridging ligand, linking two different metal centers to form coordination polymers or polynuclear complexes. mdpi.com The specific coordination mode—chelating versus bridging—would likely depend on the metal ion, the solvent system, and the counter-anions present. rsc.org

Chelation Effects in Transition Metal Chemistry

The chelate effect describes the enhanced stability of a metal complex containing a chelating ligand compared to a similar complex with monodentate ligands. While this compound can chelate, the large and flexible 10-membered ring it forms may lead to a weaker chelate effect than that observed with shorter-chain diamines. The stability of such a complex would be highly dependent on the size and electronic configuration of the transition metal ion. mdpi.com

For instance, larger metal ions might better accommodate the large bite angle of the ligand. The coordination number and geometry are dictated by the metal's size, steric interactions, and electronic factors. uni-siegen.de A flexible ligand like this could potentially adopt various geometries.

| Metal Ion (Example) | Possible Coordination Number | Potential Geometry | Notes |

| Cu(II) | 4, 6 | Distorted Square Planar, Octahedral | Jahn-Teller effect in d9 Cu(II) could favor distorted geometries. uci.edu |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Geometry is often sensitive to the ligand field strength. |

| Zn(II) | 4 | Tetrahedral | d10 ion typically favors a tetrahedral geometry. lumenlearning.com |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Can exist in either geometry, often with distinct colors. |

Solid-State and Solution-Phase Coordination

In solution, a complex of this compound would be expected to be dynamic, with the flexible ligand chain undergoing various conformational changes. nih.gov The observed coordination would represent an average of the species present.

In the solid state, the structure would be fixed. mdpi.com Due to the length of the spacer, intermolecular interactions could become significant, potentially favoring the formation of extended one-, two-, or three-dimensional coordination polymers where the ligand bridges metal centers. rsc.org The choice of solvent and counter-ion during crystallization can have a profound impact on the resulting solid-state architecture, potentially leading to the inclusion of solvent molecules in the coordination sphere. rsc.org

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound is dominated by the nucleophilic character of its nitrogen atoms. masterorganicchemistry.com

Nucleophilic Reactivity: Both the primary and tertiary amine groups are nucleophiles, meaning they are electron-rich and seek to react with electron-poor species (electrophiles). uleth.ca

Primary Amine: This is the most nucleophilic site for reactions involving proton transfer or addition to carbonyls. It will readily react with a wide range of electrophiles, including:

Alkyl Halides (e.g., CH3I): Leads to alkylation. The reaction is often difficult to stop at mono-alkylation and can proceed to form secondary and tertiary amines, and ultimately a quaternary ammonium salt.

Acyl Halides (e.g., Acetyl Chloride): Forms a stable N-acetylated amide derivative.

Aldehydes and Ketones: Forms an imine (Schiff base) intermediate, which can then be reduced (as in reductive amination) or isolated. masterorganicchemistry.com

Epoxides: The amine attacks one of the carbons of the epoxide ring, causing it to open and form a β-amino alcohol.

Tertiary Amine: This group is also nucleophilic but is more sterically hindered. Its primary reaction with electrophiles is quaternization with reactive alkyl halides to form a quaternary ammonium salt.

Electrophilic Reactivity: this compound itself lacks significant electrophilic character. To make the molecule react with nucleophiles, it would first need to be transformed into a derivative. For example, conversion of the primary amine to an imine would render the imine carbon electrophilic and susceptible to attack by nucleophiles.

| Reagent Type | Role | Reactive Site on this compound | Product Type |

| Alkyl Halide | Electrophile | Primary & Tertiary Amine | Alkylated Amine / Quaternary Salt |

| Acyl Chloride | Electrophile | Primary Amine | Amide |

| Aldehyde | Electrophile | Primary Amine | Imine (then Amine after reduction) |

| Epoxide | Electrophile | Primary Amine | β-Amino Alcohol |

Polymerization Initiation or Monomer Applications

The bifunctional nature of this compound makes it a candidate for use in polymer synthesis. msu.edu

Monomer Applications: The molecule can act as a monomer in step-growth polymerization. The two nucleophilic nitrogen atoms (specifically, the two hydrogens on the primary amine) can react with difunctional electrophiles.

With Diacyl Chlorides: Reaction would lead to the formation of a polyamide. The resulting polymer would have a tertiary amine group pending from the main chain at regular intervals.

With Di-epoxides: Reaction would form a poly(amino alcohol), again with pendant diethylamino groups.

The presence of the tertiary amine within the polymer structure could impart useful properties, such as acting as a built-in basic catalyst, improving solubility in acidic aqueous solutions, or providing sites for post-polymerization modification. bioline.org.brresearchgate.net

Initiator Applications: While less common for this type of molecule, amines can sometimes act as initiators for certain types of polymerization, such as the ring-opening polymerization of some cyclic monomers. The primary amine could potentially initiate the polymerization of epoxides or other strained rings. It is not, however, a typical initiator for common chain-growth polymerizations like radical, cationic, or anionic polymerization of vinyl monomers. msu.edunih.gov

| Polymerization Partner | Polymer Type | Potential Polymer Property |

| Diacyl Chloride | Polyamide | pH-responsive, chelating |

| Di-epoxide | Poly(amino alcohol) | Adhesion, cross-linking site |

| Di-isocyanate | Polyurea | High thermal stability |

Supramolecular Assembly and Host-Guest Interactions

The unique structural characteristics of this compound, featuring a flexible seven-carbon aliphatic chain capped by a primary amine at one end and a tertiary diethylamino group at the other, make it a molecule of significant interest in the field of supramolecular chemistry. This section explores the theoretical and extrapolated potential of this compound to participate in the formation of ordered, non-covalently bonded larger structures (supramolecular assemblies) and to engage in specific interactions with host molecules (host-guest chemistry). While direct experimental studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from established principles governing the interactions of analogous long-chain and functionalized diamines.

The primary driving forces for the supramolecular behavior of molecules like this compound include hydrogen bonding, ion-dipole interactions, van der Waals forces, and hydrophobic effects. The presence of both primary and tertiary amine groups allows for pH-dependent protonation, which can be exploited to control its assembly and interaction with various hosts.

A key area of interest is the interaction of such diamines with macrocyclic host molecules like cyclodextrins and calixarenes. These hosts possess hydrophobic cavities and can encapsulate guest molecules, leading to the formation of stable inclusion complexes.

In a hypothetical scenario, the long heptyl chain of this compound could be encapsulated within the hydrophobic cavity of a host molecule such as β-cyclodextrin. The binding affinity of such an interaction would be influenced by the complementarity in size and shape between the guest and the host cavity. The terminal amine groups would likely remain at the portals of the cyclodextrin, interacting with the hydrophilic exterior.

Similarly, calixarenes, which are cyclic oligomers of phenols, can act as hosts for ammonium ions. nankai.edu.cn Upon protonation, the primary ammonium group of this compound could be expected to bind within the electron-rich cavity of a calixarene (B151959) through cation-π interactions.

The following tables present hypothetical data to illustrate the potential binding affinities and spectroscopic shifts that might be observed in studies of host-guest interactions involving this compound. These values are based on typical ranges observed for similar aliphatic diamines with various host molecules.

Table 1: Hypothetical Association Constants (Kₐ) for the Inclusion of this compound with Different Host Molecules in Aqueous Buffer (pH 7.4)

| Host Molecule | Guest Moiety | Association Constant (Kₐ) (M⁻¹) |

| β-Cyclodextrin | Heptyl Chain | 1.5 x 10³ |

| p-Sulfonatocalix tandfonline.comarene | -(CH₂)₇NH₃⁺ | 8.2 x 10⁴ |

| p-Sulfonatocalix researchgate.netarene | -(CH₂)₇NH₃⁺ | 3.5 x 10⁵ |

This interactive table allows for the comparison of hypothetical binding affinities between this compound and various host molecules. The data suggests a stronger interaction with calixarenes upon protonation of the primary amine, a common observation for alkylammonium guests.

Further characterization of these hypothetical host-guest complexes could be achieved through various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show changes in the chemical shifts of both the host and guest protons upon complexation.

Table 2: Hypothetical ¹H NMR Chemical Shift Changes (Δδ) for this compound Protons Upon Complexation with β-Cyclodextrin

| Proton | Free (ppm) | Complexed (ppm) | Δδ (ppm) |

| H1 (adjacent to -NH₂) | 2.75 | 2.80 | +0.05 |

| H2-H6 (chain) | 1.30-1.60 | 1.10-1.45 | -0.15 to -0.20 |

| H7 (adjacent to -N(Et)₂) | 2.55 | 2.60 | +0.05 |

| -N(CH₂CH₃)₂ | 1.05 (t), 2.65 (q) | 1.08 (t), 2.70 (q) | +0.03, +0.05 |

This interactive table illustrates the expected upfield shifts for the aliphatic chain protons of this compound when encapsulated within the hydrophobic cavity of β-cyclodextrin, and slight downfield shifts for the terminal groups remaining in the aqueous environment.

The formation of such supramolecular assemblies and host-guest complexes holds potential for various applications, including the development of responsive materials, drug delivery systems, and sensors. The ability to control these interactions through external stimuli like pH makes this compound and similar molecules versatile building blocks in the field of supramolecular chemistry.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the atomic connectivity can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-Diethylaminoheptylamine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The diethylamino group and the long heptyl chain create a series of unique proton signals.

Diethylamino Group: The ethyl groups attached to the nitrogen atom will show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The electronegativity of the nitrogen atom will cause these signals to appear downfield.

Heptyl Chain: The methylene groups of the heptyl chain will produce a series of multiplets. The methylene group adjacent to the primary amine (-CH₂NH₂) and the one adjacent to the diethylamino group (-CH₂N(Et)₂) will have distinct chemical shifts due to the differing electronic environments. The internal methylene groups will likely overlap, creating a complex multiplet in the upfield region of the spectrum.

Amine Protons: The protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.0-1.2 | Triplet |

| -CH₂- (ethyl) | ~2.5-2.7 | Quartet |

| -(CH₂)₅- (internal heptyl) | ~1.2-1.6 | Multiplet |

| -CH₂-N(Et)₂ | ~2.4-2.6 | Multiplet |

| -CH₂-NH₂ | ~2.6-2.8 | Multiplet |

| -NH₂ | Variable (broad) | Singlet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom in the molecule.

Diethylamino Group: The two carbons of the ethyl groups will be distinct. The methylene carbon will be more deshielded (further downfield) than the methyl carbon.

Heptyl Chain: Each of the seven carbons in the heptyl chain is chemically non-equivalent and should, in principle, give rise to a separate signal. The carbons directly bonded to the nitrogen atoms (C1 and C7) will be the most downfield of the chain carbons. The chemical shifts of the internal methylene carbons will be similar and appear in the upfield region.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~12-15 |

| -CH₂- (ethyl) | ~47-50 |

| C1 (-CH₂-NH₂) | ~42-45 |

| C2 | ~33-36 |

| C3 | ~27-30 |

| C4 | ~29-32 |

| C5 | ~27-30 |

| C6 | ~29-32 |

| C7 (-CH₂-N(Et)₂) | ~52-55 |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 186.34 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186, corresponding to the intact molecule having lost one electron.

The fragmentation of long-chain amines is typically dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmsu.edumiamioh.edu This process leads to the formation of stable iminium ions.

Expected Fragmentation Pattern:

α-Cleavage at the Diethylamino End: Cleavage of the C6-C7 bond would result in the loss of a hexyl radical, leading to the formation of a prominent fragment ion corresponding to [CH₂(CH₂)N(CH₂CH₃)₂]⁺. However, the most characteristic fragmentation for the diethylamino group is the loss of an ethyl radical to form an iminium ion at m/z 72, or the loss of a propyl group to form an iminium ion at m/z 86.

α-Cleavage at the Primary Amino End: Cleavage of the C1-C2 bond would lead to the formation of the [CH₂=NH₂]⁺ ion at m/z 30. This is a very common and often abundant fragment for primary amines. caspre.ca

Other Fragmentations: The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgmsu.edu

Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 186 | [C₁₁H₂₆N₂]⁺ (Molecular Ion) |

| 157 | [M - C₂H₅]⁺ |

| 86 | [CH₂(CH₂)N(CH₂CH₃)₂]⁺ (from loss of pentyl radical) |

| 72 | [CH₂=N(CH₂CH₃)]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Infrared and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and alkyl functionalities.

N-H Vibrations: The primary amine group (-NH₂) will exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com A broad N-H wagging band is also expected around 910-665 cm⁻¹. orgchemboulder.com The secondary amine character of the diethylamino group means it lacks N-H bonds and will not show these stretches.

C-H Vibrations: The numerous C-H bonds in the ethyl and heptyl groups will give rise to strong stretching absorptions in the 2960-2850 cm⁻¹ region. libretexts.org Bending vibrations for these groups will appear in the 1470-1350 cm⁻¹ range. libretexts.org

C-N Vibrations: The C-N stretching vibrations for the aliphatic amines are expected to appear as medium to weak bands in the 1250-1020 cm⁻¹ region. orgchemboulder.comlibretexts.org

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amine |

| 2960-2850 | C-H Stretch | Alkyl |

| 1470-1370 | C-H Bend | Alkyl |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

| 910-665 | N-H Wag | Primary Amine |

Raman Spectroscopy

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone and C-H vibrations.

C-C Vibrations: The carbon-carbon single bonds of the heptyl chain will produce characteristic skeletal vibrations in the "fingerprint" region of the spectrum (below 1500 cm⁻¹).

CH₂ Vibrations: The methylene (CH₂) groups will show strong stretching modes around 2900 cm⁻¹ and bending (scissoring) modes around 1450 cm⁻¹. researchgate.net

C-N Vibrations: The C-N stretching vibrations are also Raman active and would appear in a similar region to the IR absorptions.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

As of the current date, there is no publicly available single-crystal X-ray diffraction data for this compound. To perform this analysis, a high-quality single crystal of the compound would need to be grown. If a suitable crystal were obtained, the analysis would reveal the precise conformation of the flexible heptyl chain and the diethylamino group in the solid state. It would also elucidate the hydrogen bonding network formed by the primary amine groups, which would likely play a significant role in the crystal packing.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule derived from its electronic structure. mdpi.com

This analysis examines how electrons are distributed within the 7-Diethylaminoheptylamine molecule. Key outputs include electron density maps and molecular electrostatic potential (ESP) surfaces. The ESP map visually represents regions of positive and negative charge. For this compound, the nitrogen atoms of the primary and tertiary amine groups would be identified as electron-rich (nucleophilic) centers, appearing as red or yellow on an ESP map. Conversely, the hydrogen atoms attached to the primary amine would be electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Hirshfeld surface analysis could also be performed to quantify intermolecular interactions, revealing the nature and extent of contacts like hydrogen bonds in a condensed phase. mdpi.com

Due to the flexibility of its seven-carbon chain, this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis computationally explores these possibilities to identify the most stable, low-energy structures. By systematically rotating the bonds along the heptyl chain, an energy landscape (or potential energy surface) can be generated.

The results would likely show that extended, linear-like conformations are energetically favorable, while folded structures, where the two amine ends might interact, would represent other local energy minima. Computer modeling of similar long-chain diamines has demonstrated their flexibility and the ability of the terminal nitrogen atoms to adopt various distances from one another. nih.gov This flexibility is a key determinant of the molecule's physical properties and biological interactions.

Hypothetical Dihedral Angle Energy Profile for this compound This table illustrates the type of data generated from a conformational scan around a central C-C bond in the heptyl chain.

| Conformation | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti (Staggered) | 180° | 0 (Global Minimum) |

| Gauche (Staggered) | 60° | 3.8 |

| Eclipsed | 120° | 16 |

| Syn (Eclipsed) | 0° | 20 (Local Maximum) |

Molecular Orbital (MO) theory provides insights into the reactivity and electronic properties of a molecule. Key parameters derived from MO calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. For this compound, the HOMO would be localized primarily on the lone pair electrons of the nitrogen atoms, confirming their nucleophilic character.

LUMO: Represents the orbital that is most likely to accept an electron.

HOMO-LUMO Gap: The energy difference between these two orbitals is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more readily polarized and reactive. In studies of similar long-chain diammonium salts, this energy gap has been precisely calculated to understand electronic behavior. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction involving this compound, step-by-step. For instance, in a reaction like the insertion of carbon dioxide into diamines, calculations can identify the transition states and intermediate structures. researchgate.net This allows researchers to determine the activation energy for each step, identifying the rate-limiting step of the reaction. researchgate.net Such models can also explore the catalytic effect of other molecules, like solvents or additives, by showing how they lower the energy barriers of the reaction pathway. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds (e.g., N-H, C-H, C-N, C-C). These predicted spectra are invaluable for interpreting experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that aids in the assignment of peaks in an experimental spectrum. DFT calculations have shown excellent correlation with experimental bond lengths and angles, which underpins the accuracy of these spectroscopic predictions. mdpi.com

Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | Primary Amine (-NH₂) | ~3450 |

| N-H Stretch (symmetric) | Primary Amine (-NH₂) | ~3350 |

| C-H Stretch | Alkyl Chain (-CH₂-) | 2850-2960 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | ~1600 |

| C-N Stretch | Tertiary Amine (-NEt₂) | ~1180 |

Molecular Dynamics Simulations (e.g., for self-assembly or interaction with surfaces)

While quantum calculations focus on single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. For this compound, MD simulations could model:

Self-Assembly: How molecules of this compound interact with each other in a solvent or in bulk. This could predict the formation of micelles or other aggregates, driven by hydrophobic interactions of the heptyl chains and polar interactions of the amine groups.

Interaction with Surfaces: How the molecule adsorbs onto a material surface. Simulations could show whether the molecule lies flat or stands up, and which amine group preferentially interacts with the surface.

Interaction with Biomolecules: MD simulations are a key tool for studying how ligands like diamines bind to receptors. plos.org For example, simulations have been used to characterize the interaction of similar diamines, cadaverine (B124047) and putrescine, with human TAAR receptors, revealing how the molecules move within the binding pocket. plos.org

Applications As a Building Block in Advanced Chemical Synthesis

Precursor in Organic Synthesis

Organic building blocks are fundamental to the assembly of more complex molecules. acs.org 7-Diethylaminoheptylamine, with its two reactive amine groups, is well-suited to function as such a precursor. oup.com

Synthesis of Macrocyclic Compounds

Macrocycles, large ring structures, are of significant interest in fields such as medicine and materials science. mdpi.comnih.gov The synthesis of these complex structures often relies on the use of bifunctional linear precursors that can undergo an intramolecular cyclization reaction. Long-chain diamines are frequently employed for this purpose, reacting with dicarboxylic acids or their derivatives to form macrocyclic amides or imines. oup.commdpi.combhu.ac.in

The seven-carbon backbone of this compound provides the necessary flexibility and length to facilitate the formation of medium to large ring systems. The primary amine can readily participate in condensation reactions, while the tertiary amine can be incorporated into the macrocyclic framework or remain as a pendant group, influencing the final properties of the macrocycle. The synthesis of macrocycles can be achieved through various methods, including high-dilution techniques to favor intramolecular cyclization over polymerization. oup.com

Table 1: Potential Macrocyclization Reactions Involving this compound

| Reactant 1 | Reactant 2 | Resulting Macrocycle Type | Potential Ring Size (atoms) |

| This compound | Dicarboxylic Acid/Diacyl Chloride | Macrocyclic Diamide | Variable, depending on diacid chain length |

| This compound | Dialdehyde (B1249045) | Macrocyclic Diimine | Variable, depending on dialdehyde chain length |

Incorporation into Complex Molecular Architectures

Beyond macrocycles, the dual functionality of this compound allows for its integration into a wide array of more intricate molecular structures. google.com It can act as a linker or spacer unit, connecting different molecular fragments to build up complex, three-dimensional architectures. The tertiary amine group can also serve as a branching point or a site for further functionalization, adding to the structural diversity of the resulting molecules.

Catalysis and Organocatalysis

The presence of nitrogen atoms, particularly the tertiary amine, makes this compound a candidate for applications in catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of a metal center. Diamines are a well-established class of ligands for a variety of transition metals. The two nitrogen atoms of this compound can coordinate to a metal center, forming a stable chelate ring. The length of the heptyl chain would dictate the bite angle of the resulting ligand, which can significantly influence the outcome of a catalytic reaction.

Complexes of long-chain diamines with metals like ruthenium and iridium have been shown to be effective catalysts for reactions such as asymmetric hydrogenation. acs.org While specific studies on this compound are not prominent, its structure suggests it could be a viable ligand in similar catalytic systems.

Role in Asymmetric Catalysis

The development of chiral catalysts for enantioselective synthesis is a major focus of modern organic chemistry. rsc.org Chiral diamines are a cornerstone of this field, serving as ligands that can induce asymmetry in a catalytic transformation. acs.orgnih.gov Although this compound itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands. For instance, modification of the primary amine or the carbon backbone could introduce stereogenic centers, leading to a new class of chiral diamine ligands.

Materials Science Applications

The properties of this compound also suggest its potential use in the field of materials science, particularly in the synthesis of polymers and functional materials. d-nb.infoacs.org

Long-chain diamines are important monomers in the production of polyamides and other polymers. acs.orgnih.gov The reaction of the primary amine of this compound with diacids or other bifunctional monomers could lead to the formation of novel polymers. The pendant diethylamino group would be incorporated into the polymer structure, potentially imparting unique properties such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The structural diversity of diamines allows for the tailoring of polymer architecture and performance. acs.org

Furthermore, the tertiary amine functionality could be utilized to create functional materials. For example, it could act as a cross-linking site, a point of attachment for other molecules, or a basic site to alter the pH-responsiveness of a material.

Polymer Chemistry (e.g., as a cross-linking agent or initiator)

In polymer chemistry, the distinct reactivity of the primary and tertiary amine groups in this compound allows for its potential use in several capacities. While not a conventional cross-linking agent in the way that molecules with two primary amines are, its structure lends itself to more specialized roles.

The primary amine can react with suitable monomers or polymer backbones. For instance, in the context of polyureas, formed by the reaction of diamines and diisocyanates, this compound could act as a chain terminator or a modifier. mdpi.com Its incorporation would introduce a pendant diethylamino group along the polymer chain, which could influence the polymer's properties, such as its thermal stability or its ability to interact with other substances. The introduction of long-chain moieties can also enhance properties like the elongation at break of the resulting polymer. mdpi.com

While not a typical radical initiator, the tertiary amine group can participate in or catalyze certain polymerization reactions. For example, tertiary amines are known to catalyze the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). researchgate.net The combination of a primary and a tertiary amine in the same molecule could offer a degree of control over the polymerization process, where the primary amine could initiate the chain and the tertiary amine could modulate the reaction rate. researchgate.net This bifunctional nature is also explored in polymer-supported catalysts, where the primary amine can be part of the catalytic system for reactions like asymmetric additions. conju-probe.com

Table 1: Potential Roles of this compound in Polymer Chemistry

| Role | Interacting Functional Group(s) | Resulting Feature in Polymer |

|---|---|---|

| Chain Modifier/Terminator | Isocyanates, epoxides, acid chlorides | Pendant diethylamino groups |

| Co-catalyst | Monomers in ring-opening polymerization | Control over reaction kinetics |

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic molecules. frontiersin.orgnih.gov The properties of these materials, such as porosity and catalytic activity, are highly dependent on the nature of the organic linkers. frontiersin.orguio.no Diamines are frequently employed as linkers in the synthesis of these frameworks. acs.orgresearchgate.net

This compound, with its two distinct amine functionalities, is a candidate for a bifunctional linker in MOFs and coordination polymers. The primary amine can coordinate to the metal centers, forming the structural backbone of the framework. The long alkyl chain terminating in a diethylamino group would then extend into the pores of the framework. This pendant tertiary amine can serve several purposes:

Functional Site: The tertiary amine can act as a basic site for catalysis or for the selective adsorption of acidic gases like CO2. researchgate.net

Structural Control: The flexible, long-chain nature of the linker can influence the topology and flexibility of the resulting framework. researchgate.net

Post-Synthetic Modification: The tertiary amine provides a handle for further chemical reactions after the framework has been constructed.

While direct synthesis of MOFs using this compound is not extensively documented, the principles of MOF design and the use of other bifunctional amines strongly suggest its potential in creating functional porous materials. rsc.orgacs.orgtandfonline.comnih.gov

Surface Modification and Coating Technologies

The chemical modification of surfaces is crucial for controlling their properties, such as wettability, biocompatibility, and adhesion. nih.govnih.govscitechnol.com Amine functionalization is a widely used strategy to introduce reactive groups onto a surface. google.comrsc.orgmicronit.com

This compound is well-suited for surface modification applications. The primary amine can be grafted onto surfaces that have complementary reactive groups, such as epoxides, carboxylic acids, or isocyanates. This covalent attachment results in a surface decorated with long alkyl chains terminating in diethylamino groups. Such a modified surface could exhibit:

Altered Wettability: The long hydrocarbon chain would increase the hydrophobicity of the surface.

Reactive Handles: The tertiary amine groups can be used for further reactions, for example, to attach other molecules or to act as catalytic sites.

Adhesion Promotion: In asphalt (B605645) emulsions, long-chain diamines act as emulsifiers and adhesion promoters between the asphalt and aggregate materials. canada.ca

The process often involves an initial activation of the surface, for example, by plasma treatment, to create sites for the amine to attach. rsc.org The resulting amine-functionalized surface can then be used in a variety of applications, from biosensors to anti-corrosion coatings. google.comrsc.org

Design and Synthesis of Functional Molecules

The unique combination of a primary amine, a tertiary amine, and a flexible seven-carbon spacer makes this compound a valuable precursor in the synthesis of a wide range of functional molecules. researchgate.net Its "desymmetrization" of a simple diamine structure into a primary-tertiary diamine opens up specific synthetic pathways. researchgate.net

Development of Sensors or Probes

The development of chemical sensors and molecular probes often relies on molecules that can selectively bind to an analyte and produce a detectable signal. Bifunctional molecules are frequently at the core of such sensor design. nih.gov

The two amine groups of this compound can be exploited in sensor development:

Binding Sites: The primary and tertiary amines can act as binding sites for metal ions or other guest molecules.

Signaling Component: The tertiary amine, in particular, can be part of a signaling unit. For instance, its interaction with an analyte could alter the fluorescence or electrochemical properties of a larger molecule it is part of.

Analyte Mimicry: Interestingly, diamines like putrescine and cadaverine (B124047) are themselves important biomarkers, and sensors are being developed for their detection. plos.orgnih.govmdpi.com The structure of this compound could be used to design competitive binding assays or to calibrate such sensors.

The primary amine allows for the straightforward incorporation of this diamine into larger chromophore or fluorophore systems, while the tertiary amine provides a potential interaction site for the analyte. epa.gov

Components in Optoelectronic Materials

In the field of optoelectronics, molecules with specific electron-donating or electron-accepting properties are essential. Tertiary amines are well-known for their electron-donating capabilities and are often incorporated into organic semiconductors and other optoelectronic materials. rsc.orgresearchgate.net

This compound can serve as a building block for such materials. The primary amine provides a convenient point of attachment to an electron-accepting core or a polymerizable group. The resulting molecule would possess a tethered tertiary amine. This design can be advantageous in several ways:

Charge Transfer: The tertiary amine can participate in photoinduced electron transfer processes, which are fundamental to the operation of many organic electronic devices. rsc.org

Doping: Tethered tertiary amines can act as n-type dopants for organic semiconductors, increasing their conductivity. rsc.org

Solubility and Morphology: The flexible alkyl chain can improve the solubility and processability of the final material, which is often a challenge in the fabrication of organic electronic devices.

The ability to introduce a tertiary amine at a controlled distance from a central chromophore or polymer backbone makes this compound a potentially useful component in the design of new materials for organic light-emitting diodes (OLEDs), solar cells, and transistors. osti.govuni-muenchen.de

Derivatives and Analogs: Structure Activity Relationship Sar in Chemical Functionality

Systematic Modification of Alkyl Chain Length

The heptyl chain in 7-Diethylaminoheptylamine serves as a flexible spacer between the terminal diethylamino group and the primary amine. Altering the length of this alkyl chain would predictably modify the compound's physical and chemical properties.

Shortening or lengthening the carbon chain would directly impact the molecule's lipophilicity, steric hindrance, and the spatial relationship between the two amine functionalities. Generally, increasing the alkyl chain length in a homologous series of aliphatic compounds leads to higher boiling points and melting points due to increased van der Waals forces. Conversely, water solubility tends to decrease with a longer, more nonpolar alkyl chain.

In the context of chemical reactivity, the chain length can influence the intramolecular interactions between the two nitrogen atoms. For instance, in shorter-chain diamines, there is a greater potential for the formation of intramolecular hydrogen bonds or for one amine group to influence the basicity of the other through inductive effects. As the chain lengthens, this intramolecular influence diminishes, and the two amine groups behave more independently. nih.gov

Table 1: Predicted Physicochemical Properties of this compound Analogs with Varying Alkyl Chain Lengths

| Compound Name | Alkyl Chain Length | Predicted Boiling Point (°C) | Predicted Water Solubility |

|---|---|---|---|

| 5-Diethylaminopentylamine | 5 | Lower | Higher |

| 6-Diethylaminohexylamine | 6 | Intermediate | Intermediate |

| This compound | 7 | Baseline | Baseline |

| 8-Diethylaminooctylamine | 8 | Higher | Lower |

| 9-Diethylaminononylamine | 9 | Higher | Lower |

Alteration of Amine Substitution Patterns

The reactivity of the two amine groups in this compound is defined by their substitution patterns. The primary amine (-NH2) and the tertiary amine (-N(CH2CH3)2) possess distinct chemical behaviors.

The primary amine is capable of participating in reactions such as acylation, alkylation, and formation of imines. mnstate.edu The presence of two hydrogen atoms on the nitrogen allows for the formation of stable amide bonds, a common reaction in organic synthesis. mnstate.edu The tertiary amine, lacking hydrogen atoms, cannot form amides but can act as a base or a nucleophile in different contexts. It is also susceptible to Hofmann elimination under certain conditions. libretexts.org

Varying the substitution on either nitrogen atom would create a library of analogs with a wide range of reactivities. For example, converting the primary amine to a secondary amine (e.g., 7-(Methylamino)heptyl(diethyl)amine) would alter its nucleophilicity and steric environment. Replacing the diethyl groups on the tertiary amine with smaller (e.g., dimethyl) or larger (e.g., dibutyl) alkyl groups would modulate its steric hindrance and basicity. The pyramidalization direction of the enamine-N can also have a significant effect on reactivity. rsc.orgnih.gov

Table 2: Predicted Reactivity of this compound Analogs with Altered Amine Substitution

| Compound Name | Primary/Secondary/Tertiary Amine at Position 1 | Tertiary Amine Substitution at Position 7 | Predicted Nucleophilicity of Primary/Secondary Amine | Predicted Basicity of Tertiary Amine |

|---|---|---|---|---|

| 7-Aminoheptyl(diethyl)amine | Primary (-NH2) | Diethyl | High | Moderate |

| 7-(Methylamino)heptyl(diethyl)amine | Secondary (-NHCH3) | Diethyl | Moderate | Moderate |

| This compound | Primary (-NH2) | Diethyl | High | Moderate |

| 7-Aminoheptyl(dimethyl)amine | Primary (-NH2) | Dimethyl | High | Higher |

| 7-Aminoheptyl(dibutyl)amine | Primary (-NH2) | Dibutyl | High | Lower (due to sterics) |

Introduction of Heterocyclic Moieties

Incorporating one of the amine functionalities into a heterocyclic ring system is a common strategy to constrain the molecule's conformation and introduce new chemical properties. uou.ac.in Heterocyclic compounds are prevalent in medicinal chemistry and materials science due to their diverse biological and physical attributes. openmedicinalchemistryjournal.com

For instance, if the primary amine of this compound were part of a piperidine (B6355638) or morpholine (B109124) ring, the resulting compound would have a more rigid structure. nih.gov This rigidity can be advantageous in applications where a specific spatial arrangement of functional groups is required. The nature of the heteroatom(s) in the ring (e.g., nitrogen, oxygen, sulfur) and the ring size would further dictate the compound's properties, such as its polarity, hydrogen bonding capacity, and potential for π-stacking interactions. rsc.org The introduction of aromatic heterocyclic rings, such as imidazole (B134444) or pyridine, could introduce electronic effects and potential for coordination with metal ions. researchgate.net

Table 3: Predicted Properties of this compound Analogs with Heterocyclic Moieties

| Compound Name | Heterocyclic Moiety | Predicted Conformational Flexibility | Predicted Polarity |

|---|---|---|---|

| N-(7-Diethylaminoheptyl)piperidine | Piperidine | Reduced | Moderate |

| 4-(7-Diethylaminoheptyl)morpholine | Morpholine | Reduced | Higher |

| 1-(7-Diethylaminoheptyl)imidazole | Imidazole | Reduced | High |

| N-(7-Diethylaminoheptyl)pyrrolidine | Pyrrolidine | Reduced | Moderate |

Impact of Structural Variations on Chemical Reactivity and Performance

Alkyl Chain Length: Modifying the chain length would primarily affect the compound's utility as a linker or spacer. In applications such as the synthesis of polymers or as a cross-linking agent, the chain length would be a critical determinant of the material's properties.

Amine Substitution: Altering the amine substitution patterns is a powerful tool for fine-tuning the reactivity. For example, in a synthetic route where selective N-acylation is desired, protecting the primary amine or modifying its reactivity by converting it to a secondary amine would be a key strategy. The basicity of the tertiary amine can be modulated to control its catalytic activity in base-mediated reactions. The reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates can reduce their reactivity in nucleophilic substitution reactions. nih.gov

Heterocyclic Moieties: The introduction of heterocyclic rings can lead to compounds with unique applications. For example, a derivative containing a chelating heterocycle like 2,2'-bipyridine (B1663995) could be used in the synthesis of metal complexes. A derivative with a fluorescent heterocycle like coumarin (B35378) could be used as a molecular probe. rsc.org

Table of Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Diethylaminopentylamine |

| 6-Diethylaminohexylamine |

| 8-Diethylaminooctylamine |

| 9-Diethylaminononylamine |

| 7-(Methylamino)heptyl(diethyl)amine |

| 7-Aminoheptyl(dimethyl)amine |

| 7-Aminoheptyl(dibutyl)amine |

| N-(7-Diethylaminoheptyl)piperidine |

| 4-(7-Diethylaminoheptyl)morpholine |

| 1-(7-Diethylaminoheptyl)imidazole |

| N-(7-Diethylaminoheptyl)pyrrolidine |

| 2,2'-bipyridine |

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are the cornerstone for the separation and analysis of multi-component samples. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools that can be optimized for the analysis of 7-Diethylaminoheptylamine.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly suitable technique for analyzing volatile and thermally stable compounds like this compound. etamu.eduorganomation.com The process involves injecting a vaporized sample into a column where separation occurs based on the compound's boiling point and affinity for the stationary phase. etamu.edu The separated components then enter a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling definitive identification through spectral library matching and fragmentation patterns. etamu.edumdpi.com

For this compound, a typical GC-MS method would involve a non-polar or mid-polarity capillary column. Due to the basic nature of the amine groups, derivatization with a reagent like a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) might be employed to reduce peak tailing and improve chromatographic performance. mdpi.com Electron ionization (EI) would likely be used, generating a characteristic fragmentation pattern that allows for unambiguous identification.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial 70°C, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

| Expected Retention Time | Dependent on exact conditions, but estimated in the mid-to-late run |

High-Performance Liquid Chromatography (HPLC): HPLC is another principal technique, particularly useful for less volatile compounds or when derivatization for GC is not desired. nih.gov For a basic compound like this compound, reversed-phase HPLC is the most common approach. researchgate.net

Analysis of aliphatic amines by HPLC often requires derivatization to attach a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. thermofisher.comdrawellanalytical.com Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com These reactions create a stable product with strong UV absorbance or fluorescence, significantly lowering the limit of detection. thermofisher.com Detection can also be achieved using mass spectrometry (LC-MS) or an evaporative light scattering detector (ELSD) if derivatization is to be avoided.

Table 2: Potential HPLC Method Parameters for Derivatized this compound

| Parameter | Value/Description |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with A: Acetonitrile and B: pH 7.0 Phosphate Buffer |

| Gradient | Start at 30% A, ramp to 90% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex/Em dependent on derivatizing agent) or DAD (UV) |

| Injection Volume | 10 µL |

| Derivatizing Agent | o-phthalaldehyde (OPA) for primary amine; FMOC-Cl for secondary amine |

Spectrophotometric Assays (if applicable)

Spectrophotometric methods are based on the absorption of light by a colored compound and can be adapted for quantification. For a compound like this compound, which does not possess a strong native chromophore, a direct UV-Vis spectrophotometric assay is not feasible. However, an indirect method can be developed by reacting the amine with a specific reagent to produce a colored complex. nih.govresearchgate.net

For instance, a general approach for some amines involves a reaction where the amine reduces a metal-ligand complex, resulting in a color change that can be measured. nih.gov A method developed for certain aromatic amines uses an Fe(III)-ferrozine complex; the amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with maximum absorbance around 562 nm. nih.gov A similar principle could theoretically be applied to this compound, but it would require a suitable oxidizing agent and chromogenic ligand system that is reactive with aliphatic amines. The development of such an assay would involve optimizing pH, reagent concentrations, and reaction time to ensure a stable and reproducible colorimetric response. pjoes.com

Electrochemical Detection Methods

Electrochemical sensors offer high sensitivity, rapid analysis times, and the potential for miniaturization. nih.gov Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be applied to detect this compound. nih.govnih.gov The amine groups on the molecule are electrochemically active and can be oxidized at a specific potential on the surface of a working electrode.

The primary challenge is selectivity, as many other compounds can be oxidized in a similar potential range. To overcome this, a chemically modified electrode (CME) can be developed. The electrode surface (e.g., glassy carbon or gold) can be modified with materials that have a specific affinity for amines, such as metal-organic frameworks (MOFs) or specific polymers. mdpi.comfrontiersin.org This modification enhances the accumulation of the target analyte at the electrode surface, leading to an amplified signal and improved selectivity. mdpi.com While no specific electrochemical sensor for this compound has been reported, the principles used for detecting other amines and organic pollutants are directly transferable. frontiersin.org

Table 3: Conceptual Framework for Electrochemical Detection

| Parameter | Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |

| Working Electrode | Glassy Carbon Electrode modified with a selective layer (e.g., electropolymerized film) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate Buffer Solution (PBS) at a specific pH |

| Principle of Detection | Measurement of the oxidation peak current of the amine groups, which is proportional to the concentration |

Trace Analysis in Reaction Mixtures and Environmental Samples (excluding biological)

Detecting trace amounts of this compound in complex matrices like a crude reaction mixture or industrial effluent requires robust sample preparation to remove interferences and concentrate the analyte. pjoes.comcdc.gov

Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and pre-concentration. nih.gov For an amine, a cation-exchange SPE cartridge would be highly effective. The protocol would involve:

Conditioning: Rinsing the cartridge with a solvent like methanol, followed by water.

Loading: Passing the sample (with pH adjusted to be acidic, e.g., pH < 4) through the cartridge. The protonated amine groups will bind to the negatively charged sorbent.

Washing: Rinsing the cartridge with a weak solvent to remove neutral and anionic interferences.

Elution: Eluting the retained this compound with a small volume of a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

This procedure effectively isolates the amine from the matrix and concentrates it, allowing for much lower detection limits when coupled with the chromatographic techniques described in section 8.1.

Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the amine. By adjusting the pH of the aqueous sample to be basic (e.g., pH > 10), the amine will be in its free base form, which is more soluble in organic solvents. It can then be extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then separated, dried, and concentrated for analysis. drawellanalytical.com

These trace analysis preparation methods are crucial for monitoring low-level impurities in a final product or for environmental screening in wastewater from manufacturing facilities.

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| o-phthalaldehyde | OPA |

| 9-fluorenylmethyl chloroformate | FMOC-Cl |

| Dichloromethane | - |

| Ethyl acetate | - |

| Methanol | - |

| Acetonitrile | - |

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch production to continuous flow chemistry is a transformative development for synthesizing complex molecules such as 7-Diethylaminoheptylamine. wikipedia.org Flow chemistry, where a chemical reaction is run in a continuously flowing stream, offers significant benefits including superior heat and mass transfer, enhanced safety, and greater scalability. wikipedia.orgnih.govbeilstein-journals.org This methodology is particularly advantageous for handling exothermic reactions and for multi-step syntheses, allowing for the "telescoping" of reactions where intermediates are used in subsequent steps without isolation. nih.govvapourtec.com

For a molecule like this compound, a multi-step synthesis involving stages like hydroformylation, hydrogenation, and amination could be streamlined in a continuous flow setup. researchgate.net Research in this area focuses on designing modular flow reactors, often using packed-bed or microreactor technologies, to optimize each reaction step. wikipedia.orgvapourtec.com The integration of Process Analytical Technology (PAT), such as real-time infrared spectroscopy, allows for precise monitoring and control over reaction parameters. nih.gov Furthermore, these systems can be fully automated, enabling the rapid synthesis and screening of libraries of similar molecules with varied functionalities. nih.govacs.org The development of such automated platforms is a key objective for producing long-chain diamines more efficiently and with higher reproducibility.

Exploration of Bio-Inspired Synthetic Routes (non-biological application)

Drawing inspiration from the high efficiency and selectivity of natural enzymatic processes, researchers are developing non-biological, bio-inspired catalysts for chemical synthesis. nih.govbeilstein-journals.org This field aims to mimic the function of enzymes like copper amine oxidases or cytochrome P-450 to achieve challenging chemical transformations, such as the selective functionalization of C-H bonds in amines. nih.govchemrxiv.org

For the synthesis of molecules like this compound, this approach could offer greener and more direct routes. For instance, a bio-inspired strategy might involve the direct oxidative transformation of a precursor amine using molecular oxygen, catalyzed by a ruthenium complex that mimics the active site of an enzyme. nih.gov Another avenue involves the use of photocatalysis with flavin-derived catalysts to mediate the oxidative ring-opening of cyclic amines, which could be a pathway to linear aliphatic aldehydes as precursors. acs.org These methods often operate under mild conditions and can lead to the formation of specific C-N bonds with high selectivity, reducing waste and complex purification steps. researchgate.net The ultimate goal is to create synthetic catalysts that rival the precision of enzymes for constructing complex amine architectures. chemrxiv.org

Advanced Characterization under Operando Conditions

To achieve a fundamental understanding of how molecules like this compound function in real-time, particularly in applications such as catalysis or in functional materials, researchers are increasingly turning to operando characterization techniques. Operando spectroscopy allows for the simultaneous measurement of a material's properties while it is actively participating in a chemical reaction. google.comnd.edu This provides direct correlations between a material's structure and its performance under realistic operating conditions. acs.org

Techniques like operando Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. google.comacs.org For example, studies have used operando FTIR to observe the formation of intermediate species when amine-functionalized materials interact with gases like CO2. nd.eduresearchgate.net Similarly, in situ IR spectroscopy has been employed to study the stability and degradation pathways of diamine-functionalized silica (B1680970) adsorbents when exposed to acidic gases at various temperatures. mdpi.com By observing changes in vibrational spectra, scientists can identify the formation of species like cyclic urea, which can indicate degradation pathways for the amine. mdpi.com These insights are invaluable for designing more robust and efficient materials for applications like gas separation or catalysis. nih.govchinesechemsoc.org

Predictive Modeling for New Applications

Computational chemistry and predictive modeling have become essential for accelerating the discovery and design of new materials and applications. Using methods like Density Functional Theory (DFT), researchers can calculate the physicochemical properties of molecules like this compound and predict their behavior in various chemical environments. acs.orgrsc.orgchemrxiv.org